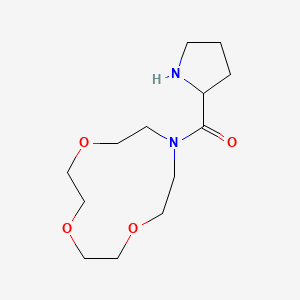

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone

描述

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclododecane ring with three oxygen atoms, and a methanone group. Due to its unique structure, it has garnered interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring catalysts to facilitate the formation of the cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

科学研究应用

Synthetic Pathways

The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step synthetic routes. These methods allow for the modification of the compound to enhance its biological activity and specificity. Some common synthetic approaches include:

- Formation of the pyrrolidine ring : Utilizing various reagents to create the five-membered nitrogen-containing ring.

- Cyclododecane integration : Incorporating cyclododecane structures through cyclization reactions.

- Ether linkage formation : Employing etherification techniques to introduce the required ether functionalities.

Biological Applications

This compound has shown promise in several therapeutic areas:

- Medicinal Chemistry : The compound serves as a scaffold for developing bioactive molecules with potential anti-inflammatory and analgesic properties. Its structural features allow for modifications that can enhance selectivity against specific biological targets.

- Drug Discovery : Due to its unique conformational dynamics, this compound is being explored for its interactions with various biological targets, potentially leading to novel therapeutic agents.

- Neuropharmacology : The incorporation of the pyrrolidine unit is significant in neuropharmacological applications, where it may influence neurotransmitter systems and provide insights into central nervous system disorders .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives based on this compound structure. The findings indicated that modifications to the pyrrolidine moiety could enhance anti-inflammatory effects by targeting specific pathways involved in inflammation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various receptors. Results suggest that its unique structural configuration allows it to effectively interact with key biological macromolecules involved in disease processes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

This table illustrates how this compound stands out due to its complex structure and potential therapeutic applications compared to related compounds.

作用机制

The mechanism by which Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

相似化合物的比较

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone: is structurally similar to other cyclic compounds containing pyrrolidine and cyclododecane rings.

Cyclododecanone: and Pyrrolidine are examples of compounds with similar structural elements.

Uniqueness: What sets this compound apart is its specific arrangement of oxygen atoms within the cyclododecane ring, which can influence its reactivity and interactions with biological targets.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a cyclododecane moiety integrated with three ether linkages and one nitrogen atom. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is C₁₃H₁₉N₃O₃. The compound's design allows for interesting conformational dynamics due to the presence of both cyclic and acyclic components. This feature may influence its interactions with various biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve desired yields and purities. Common methods include:

- Cyclization Reactions : Formation of the cyclododecane structure.

- Functional Group Modifications : Tailoring the pyrrolidine unit to enhance biological activity.

Biological Activity

Research indicates that modifications to the pyrrolidine structure can lead to enhanced selectivity and potency against specific biological targets. The compound has shown potential in various biological assays, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structural features exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Similar macrocyclic compounds have been explored for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Macrocyclic Diterpenes : Research on macrocyclic diterpenes from Euphorbia species demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) overexpression . This mechanism may be relevant for understanding how similar structures could enhance drug efficacy.

- HIV Protease Inhibitors : A class of HIV protease inhibitors containing flexible macrocyclic tethers exhibited favorable enzyme inhibitory activity, suggesting that structural modifications akin to those seen in this compound could lead to potent antiviral agents .

属性

IUPAC Name |

pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPLGYMYBOLTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389154 | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-22-2 | |

| Record name | 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。